3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine

Medicinal chemistry drug design physicochemical property profiling

Sourcing validated CNS screening compounds often means inconsistent purity and uncertain batch reproducibility. This compound directly addresses those gaps: • ≥90% purity verified by LCMS and 400 MHz ¹H NMR • CNS MPO-favorable profile (XLogP3 = 2.4, TPSA = 52.6 Ų, only 4 rotatable bonds) • Computationally tractable for rigid docking and MD simulations • Structurally distinct from simpler piperazine precursors and bulkier triazolo-pyridazine analogs. Shipped as a pre-qualified HTS input, ensuring the batch-to-batch consistency that statistically robust screens demand.

Molecular Formula C23H29N5O
Molecular Weight 391.519
CAS No. 2097931-59-2
Cat. No. B2622157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine
CAS2097931-59-2
Molecular FormulaC23H29N5O
Molecular Weight391.519
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C23H29N5O/c29-23(28-16-14-26(15-17-28)20-4-2-1-3-5-20)19-10-12-27(13-11-19)22-9-8-21(24-25-22)18-6-7-18/h1-5,8-9,18-19H,6-7,10-17H2
InChIKeyZPDRMGRNMBGFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine: Compound Overview


3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine (CAS 2097931-59-2) is a synthetic small molecule that combines a pyridazine core with a cyclopropyl substituent, a piperidine linker, a central carbonyl, and a 4-phenylpiperazine terminus [1]. With a molecular formula of C23H29N5O, a molecular weight of 391.5 g/mol, and a calculated logP (XLogP3) of 2.4, it occupies the drug-like chemical space favored for lead identification [1]. The compound is supplied as a high-throughput screening (HTS) compound by Life Chemicals (catalog F6564-4508) with assured purity exceeding 90%, as verified by LCMS and 400 MHz ¹H NMR .

Screening compound for CNS lead identification and library diversification
Analytically confirmed identity (LCMS and ¹H NMR) supporting batch reproducibility
Supplied as HTS-ready solid with purity exceeding 90%

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine: Substitution Warning


Compounds that share the pyridazine–piperazine motif cannot be freely interchanged with 3-cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine because subtle changes in the linker, the substitution pattern on the piperazine ring, and the nature of the heterocyclic core dramatically alter the molecular shape, electronic distribution, and hydrogen-bonding capacity . The presence of the central piperidine–carbonyl–piperazine bridge distinguishes this compound from simpler 3-cyclopropyl-6-(piperazin-1-yl)pyridazine precursors (CAS 1550948-34-9), which lack the extended aromatic and hydrogen-bond-acceptor features that mediate key interactions with biological targets . Even closely related analogs such as 6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine, which replaces the pyridazine core with a triazolo-pyridazine system, introduce additional nitrogen atoms that alter polarity and binding preferences, making direct substitution scientifically unsound without a full re-evaluation of the structure–activity relationship .

Removal of the central piperidine–carbonyl–piperazine bridge eliminates key H-bond acceptors; target engagement may not be reproduced.
Triazolo-pyridazine or other heterocyclic replacements add extra nitrogens, altering polarity and binding preferences; direct substitution may be unsound.
Cyclopropyl group confers distinct conformational and metabolic properties versus halogenated or alkyl analogs; structure-activity relationships may shift.

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine: Differentiation Evidence


TPSA & HBA Comparison with Piperazine Precursor

The target compound has five hydrogen-bond acceptor sites (HBA = 5) and a topological polar surface area (TPSA) of 52.6 Ų, whereas the simpler precursor 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9) contains only four hydrogen-bond acceptors (two pyridazine nitrogens and two piperazine nitrogens) and lacks the carbonyl oxygen that participates in key ligand–protein interactions [1]. The larger HBA count and moderate TPSA of the target compound are consistent with central-nervous-system (CNS) multiparameter optimization (MPO) profiles and oral bioavailability guidelines [2]. This difference means that a screening hit obtained with the target compound cannot be replicated with the simpler precursor, as the latter offers fewer polar contacts and a different electrostatic surface.

HBA & TPSA
Cross-study comparable
Target: HBA=5, TPSA=52.6 Ų
Precursor: HBA=4, TPSA≈38–42 Ų
More polar contacts may support CNS MPO and oral bioavailability profiling.
In silico calculated; experimental binding data recommended.
Medicinal chemistry drug design physicochemical property profiling

Lipophilicity vs. Triazolo & CF3 Analogs

The target compound has a calculated XLogP3 of 2.4, placing it within the optimal lipophilicity range (1–3) for CNS drug candidates [1]. In contrast, 3-cyclopropyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyridazine (ChemSpider ID 129152084) has an XLogP3 of approximately 3.5 ± 0.3 due to the lipophilic trifluoromethyl substituent, while 6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine, which contains two additional heteroaryl nitrogens, is predicted to have an XLogP3 below 2.0 . The 1.0–1.5 log-unit difference translates into an order-of-magnitude variation in membrane permeability and protein binding, meaning the target compound occupies a distinct ADME space that cannot be extrapolated to the comparators.

Lipophilicity
Cross-study comparable
Target XLogP3=2.4
CF₃ analog ~3.5; Triazolo analog <2.0
Lipophilicity differences indicate distinct ADME space; extrapolation across analogs may be limited.
Predicted values; confirm experimentally.
Lipophilicity CNS drug-likeness ADME prediction

Molecular Weight and Ligand Efficiency vs. Triazolo & Chloro Analogs

With a molecular weight of 391.5 g/mol, the target compound is approximately 93 g/mol lighter than the triazolo-pyridazine analog 6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine (MW ≈ 484.6 g/mol; C21H25N7O) . This 19% reduction in molecular weight places the target compound in a more favorable ligand-efficiency (LE) range: assuming comparable potency, the LE (LE = 1.4 × pIC50 / heavy-atom count) would be approximately 0.05–0.10 kcal/mol per heavy atom higher for the target compound, making it a more attractive lead-like candidate [1]. The chloro-substituted analog (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone has a similar MW but introduces a metabolically labile halogen, which the cyclopropyl group replaces with a metabolically stable, strained-ring bioisostere.

MW & Ligand Eff.
Class-level inference
Target MW 391.5 vs. triazolo 484.6 g/mol
Lower MW may improve ligand efficiency in lead optimization; cyclopropyl offers predicted metabolic stability.
Ligand efficiency estimate; biological potency uncharacterized.
Ligand efficiency fragment-based drug discovery lead optimization

Rotatable Bond Count and Flexibility

The target compound contains only four rotatable bonds, which is below the typical threshold of ≤10 for oral drug candidates and is substantially lower than many phenylpiperazine-containing analogs that incorporate extended alkyl linkers or additional ring systems [1]. A lower rotatable-bond count correlates with reduced entropic penalty upon target binding and higher hit confirmation rates in HTS campaigns, as demonstrated by retrospective analyses of large screening collections [2]. The rigid cyclopropyl group further restricts conformational freedom relative to analogs bearing flexible alkyl chains at the pyridazine 3-position.

Flexibility
Class-level inference
Rotatable bonds = 4 (typical analogs 5–7)
Reduced flexibility may enhance docking-pose interpretability in virtual screening.
Conformational advantage requires binding data for confirmation.
Conformational flexibility drug-likeness screening library design

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine: Optimal Applications


HTS Library Diversification for CNS Targets

The combination of moderate TPSA (52.6 Ų), optimal XLogP3 (2.4), and only four rotatable bonds positions this compound within the CNS MPO desirable range [1]. Screening library managers seeking to expand CNS-relevant chemical space can select this compound as a pre-validated, quality-controlled HTS input (≥90% purity, LCMS and ¹H NMR confirmed) that fills a gap between simpler piperazine precursors and bulkier triazolo-pyridazine analogs .

Virtual Screening and Hit Identification

With its low rotatable-bond count, the compound is computationally tractable for rigid docking and molecular dynamics simulations. The well-defined electronic profile (distinct HBA count, cyclopropyl-induced conformational constraint) makes it an ideal candidate for docking against crystallized CNS targets, where binding-mode interpretability is paramount [1].

Fragment-Based Lead Generation

The central piperidine–carbonyl–piperazine bridge serves as a conformationally restricted scaffold that can be grown or substituted in fragment-to-lead campaigns. The compound’s position in the lead-like chemical space (391.5 g/mol) allows for subsequent synthetic elaboration without exceeding the Rule-of-Five boundaries, unlike the heavier triazolo-pyridazine analog [1].

Negative Control / Tool Compound

In the absence of annotated biological data, this compound can serve as a chemically tractable negative control or a starting point for chemical-probe development. Its well-characterized analytical identity (LCMS and NMR spectra available upon request) ensures batch-to-batch reproducibility, a critical requirement for statistically robust screening campaigns .

Application
Selection Property
Validation Focus
CNS HTS library diversification
CNS MPO physicochemical profile
TPSA, logP, rotatable bond fit within CNS desirable range
Virtual screening & docking
Conformational constraint & defined electronic profile
Low rotatable bonds, HBA count for binding-mode interpretability
Fragment-to-lead campaigns
Lead-like MW & rigid scaffold
MW within lead-like space, synthetic elaboration potential
Negative control / tool compound
Analytical identity & batch reproducibility
LCMS/NMR verified purity, batch-to-batch consistency
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